molecular formula C25H16N2O6S B1680953 3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide CAS No. 305374-42-9

3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide

Cat. No.: B1680953
CAS No.: 305374-42-9
M. Wt: 472.5 g/mol
InChI Key: GONHXPRLKWXPQZ-UHFFFAOYSA-N
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Description

The molecule “3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains a 1,3-dioxobenzo isoquinolin-2 (3H)-yl group, which is present in numerous biologically active compounds.


Molecular Structure Analysis

The molecule satisfies Lipinski’s rule of five, a set of criteria commonly used in drug discovery to predict good oral bioavailability.


Chemical Reactions Analysis

The benzo[de]isoquinoline-1,3-dione system and its derivatives exhibit properties of highly effective fluorescent chemosensors for various cations . The principal mechanism of action of these sensor systems is the PET (photoinduced electron transfer) effect .

Scientific Research Applications

Cancer Therapy Applications

  • Pro-Apoptotic Effects: Sulfonamide derivatives have been synthesized and evaluated for their anti-cancer activity against various cancer cell lines, showing significant reduction in cell proliferation and induction of pro-apoptotic genes through activation of p38/ERK phosphorylation in cancer cells (Cumaoğlu et al., 2015).
  • Anticancer and Anti-HIV Activities: Certain sulfonamide derivatives, upon synthesis, showed high sensibility against leukemia cell lines and displayed moderate anti-HIV activities, highlighting their potential as dual-purpose therapeutic agents (Pomarnacka & Kornicka, 2001).

Antimicrobial Activity

  • Antimycobacterial Assays: Some newly synthesized thiourea derivatives bearing the benzenesulfonamide moiety were screened for their activity against Mycobacterium tuberculosis, showing promising antimycobacterial activity (Ghorab et al., 2017).
  • Antimicrobial Studies: Novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates were synthesized, showing significantly higher antimicrobial activity against various bacterial strains and fungi (Vanparia et al., 2010).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition: Various benzene- and tetrafluorobenzenesulfonamide derivatives were synthesized as inhibitors of carbonic anhydrase, a critical enzyme for physiological processes, showing potent inhibition particularly against tumor-associated isoforms (Pala et al., 2014).
  • Inhibition of Cyclic Nucleotide Dependent Protein Kinase: Isoquinolinesulfonamides, including benzenesulfonamide derivatives, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, with significant implications for therapeutic applications (Hidaka et al., 1984).

Molecular Structure and Interaction Studies

  • X-ray Characterization and Theoretical Study: The synthesis and detailed structural analysis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, involving sulfonamide moieties, highlighted the importance of specific molecular interactions, such as F⋯O, for the stability and properties of these compounds (Grudova et al., 2020).

Properties

IUPAC Name

3-(6-benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O6S/c26-34(32,33)15-9-12-21(28)20(13-15)27-24(30)18-8-4-7-16-17(10-11-19(22(16)18)25(27)31)23(29)14-5-2-1-3-6-14/h1-13,28H,(H2,26,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONHXPRLKWXPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=C(C=CC(=C5)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide
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3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide
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3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide
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3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide
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3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide
Reactant of Route 6
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3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide

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